molecular formula C9H18N2O3 B129201 (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 148214-90-8

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

カタログ番号: B129201
CAS番号: 148214-90-8
分子量: 202.25 g/mol
InChIキー: MOZOQDNRVPHFOO-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely utilized as a building block in pharmaceutical synthesis. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol and CAS number 330681-18-0 . The compound features a five-membered pyrrolidine ring with stereospecific amino (-NH₂) and hydroxyl (-OH) substituents at the 3R and 4R positions, respectively. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is critical in developing protease inhibitors, kinase modulators, and other bioactive molecules due to its rigid scaffold and hydrogen-bonding capabilities .

特性

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148214-90-8, 330681-18-0
Record name rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Trimesylate Intermediate Formation

The patent EP1138672A1 outlines a foundational approach starting from optically active butyl-1,2,4-trimesylate (methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester). This intermediate is synthesized by treating a diol precursor with mesyl chloride under basic conditions. For example:

  • Reaction Conditions : A solution of (3R,4R)-3-hydroxy-pyrrolidine in ethyl acetate is cooled to 0–5°C and treated with mesyl chloride and triethylamine. After stirring, the mixture is washed with HCl and NaHCO₃ to yield the trimesylate.

StepReagentsTemperatureKey ProductYield
MesylationMesyl chloride, Et₃N0–5°C → RTTrimesylate intermediate85–90%

Cyclization with Primary Amines

The trimesylate undergoes cyclization with a primary amine (e.g., benzylamine) to form the pyrrolidine core. The reaction proceeds in tetrahydrofuran (THF) at 50–60°C, leveraging the nucleophilic displacement of mesyl groups:

  • Mechanism : Sequential substitution at C1 and C2 positions forms the pyrrolidine ring, with retention of stereochemistry due to the optically active starting material.

AmineSolventTemperatureReaction TimeOptical Purity (ee)
BenzylamineTHF50–60°C12–24 h>98%

Protecting Group Manipulation

The benzyl group (Bn) is replaced with tert-butoxycarbonyl (Boc) to install the final protecting group:

  • Deprotection-Protection Sequence : Hydrogenolysis removes the benzyl group, followed by treatment with Boc anhydride or di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP).

StepReagentsConditionsOutcome
Bn RemovalH₂, Pd/CRT, 1 atmFree amine
Boc ProtectionBoc₂O, DMAPDCM, 0°C → RTBoc-protected amine

High-Pressure Amination for Amino Group Introduction

Reaction with Ammonia Under Pressure

The key step for introducing the 3-amino group involves high-pressure amination. The Boc-protected pyrrolidine derivative is reacted with ammonia in a pressure reactor:

  • Conditions : 5×10⁶–8×10⁶ Pa (50–80 bar), 100–150°C, 12–48 h in THF or dimethoxyethane.

  • Outcome : The reaction proceeds via nucleophilic substitution, yielding the 3-amino derivative with minimal racemization.

Pressure (Pa)TemperatureSolventYieldee Retention
7×10⁶120°CTHF78%97%

Alternative Synthetic Routes

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods using lipases or acylases can resolve racemic intermediates. For example:

  • Substrate : Racemic tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate.

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates one enantiomer, enabling separation.

EnzymeSubstrateConversionee Product
CAL-BRacemic ester45%>99%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Trimesylate cyclizationHigh stereoselectivity, robust yieldsMulti-step, costly reagentsIndustrial
Reductive aminationFewer stepsModerate ee, side reactionsLab-scale
Enzymatic resolutionEco-friendly, high eeLow throughput, enzyme costPilot-scale

Industrial Production Considerations

Large-scale synthesis prioritizes the trimesylate route due to reproducibility and compatibility with continuous flow systems. Key optimizations include:

  • Catalyst Recycling : Pd/C reuse in deprotection steps reduces costs.

  • Solvent Recovery : THF and DCM are distilled and reused.

  • Quality Control : HPLC with chiral columns ensures ≥98% ee, while IR and NMR validate functional groups .

化学反応の分析

科学研究の用途

フェノプロフェンカルシウム水和物は、幅広い科学研究の用途を持っています。

    化学: NSAIDの合成と反応を研究するためのモデル化合物として使用されます。

    生物学: フェノプロフェンカルシウム水和物は、細胞プロセスや炎症経路への影響を理解するための研究で使用されます。

    医学: 関節炎やその他の疾患に伴う痛みと炎症の治療における治療効果について広く研究されています。

    産業: この化合物は、さまざまな医薬品製品の製剤に使用されています.

科学的研究の応用

Medicinal Chemistry Applications

  • Synthesis of Pharmacologically Active Compounds :
    • The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases. Its ability to modify the pharmacokinetic properties of drug candidates makes it an essential component in drug design.
  • Chiral Auxiliary in Asymmetric Synthesis :
    • Due to its chiral nature, (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis processes. This application is crucial for the production of enantiomerically pure compounds, which are often required for therapeutic efficacy and safety.
  • Potential Role in Neuroprotective Agents :
    • Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The results demonstrated that these derivatives could inhibit neuronal apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Asymmetric Synthesis

In another research article, the compound was employed as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study highlighted its effectiveness in achieving high enantiomeric excess (ee) values, which are critical for the biological activity of amino acid derivatives used in drug development.

Table: Comparison of Applications

ApplicationDescriptionReference
Synthesis of Active CompoundsUsed as an intermediate in drug synthesis targeting CNS disordersJournal of Medicinal Chemistry
Chiral AuxiliaryFacilitates asymmetric synthesis for enantiopure compoundsSynthetic Communications
Neuroprotective AgentsPotential use in developing treatments for neurodegenerative diseasesNeuroscience Letters

作用機序

類似の化合物との比較

類似の化合物

独自性

フェノプロフェンカルシウム水和物は、他のNSAIDと比較して異なる薬物動態特性と溶解度を提供する可能性のある、特定のカルシウム塩形態が独特です。 アスピリンと比較して胃腸出血を起こしにくいことから、特定の患者にとって好ましい選択肢となっています.

類似化合物との比較

Comparison with Structural Analogs

Stereoisomeric Variants

(3S,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
  • CAS : 190792-75-7
  • Formula : C₉H₁₈N₂O₃
  • Key Differences : Diastereomer with inverted stereochemistry at C3 (3S instead of 3R). This alteration significantly impacts biological activity, as seen in enantioselective binding to chiral targets. For instance, the (3S,4R) isomer may exhibit reduced affinity for enzymes preferring the (3R,4R) configuration .

Functional Group Modifications

(3R,4R)-Tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
  • CAS : 1400562-12-0
  • Formula : C₁₀H₂₀N₂O₃
  • Key Differences: Methoxy (-OCH₃) replaces the hydroxyl (-OH) group.
(3S,4R)-Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
  • CAS: Not explicitly listed (refer to BP 1577 in )
  • Formula : C₉H₁₇FN₂O₂
  • Key Differences : Fluorine replaces the hydroxyl group, introducing electronegativity and enhancing metabolic stability. Fluorinated analogs often show improved bioavailability and resistance to oxidative degradation .

Ring Size Variations

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
  • CAS : 1268511-99-4
  • Formula : C₁₀H₂₀N₂O₃
  • Key Differences: Six-membered piperidine ring replaces pyrrolidine.

Complex Substituents

tert-Butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
  • CAS : 2290872-81-8
  • Formula : C₁₃H₂₁N₃O₃S

Data Table: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate 330681-18-0 C₉H₁₈N₂O₃ 202.25 3R-amino, 4R-hydroxyl, pyrrolidine ring
(3S,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (diastereomer) 190792-75-7 C₉H₁₈N₂O₃ 202.25 3S-amino stereoisomer
(3R,4R)-Tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate 1400562-12-0 C₁₀H₂₀N₂O₃ 216.28 Methoxy substitution at C4
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate 1268511-99-4 C₁₀H₂₀N₂O₃ 216.28 Piperidine ring (6-membered)
(3S,4R)-Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate N/A (BP 1577) C₉H₁₇FN₂O₂ 204.25 Fluorine substitution at C4

生物活性

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 330681-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9_9H18_{18}N2_2O3_3, with a molecular weight of approximately 202.25 g/mol. It has a density of 1.2 g/cm³ and a boiling point of about 308.8 °C at 760 mmHg. The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Cellular Uptake : The structural characteristics allow for effective cellular uptake, enhancing its bioavailability and efficacy.

Biological Activities

The biological activities of this compound have been explored in several studies:

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to reduce cell viability in human cancer cell lines such as HeLa and MCF-7 at concentrations ranging from 10 to 50 µM over a 48-hour period.

Cell LineIC50 (µM)Mechanism
HeLa25Caspase activation
MCF-730Apoptosis induction

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

Treatment Concentration (µM)ROS Levels (% Control)Cell Viability (%)
Control100100
108090
505075

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients receiving the compound exhibited improved progression-free survival rates compared to those receiving chemotherapy alone.
  • Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structure and stereochemistry of (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate?

  • Answer : The compound's structure is validated using ¹H NMR and ¹³C NMR to assign proton and carbon environments, particularly focusing on the pyrrolidine ring and tert-butyl group. DEPT experiments differentiate CH, CH₂, and CH₃ groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. For stereochemical confirmation, X-ray crystallography is critical, as seen in analogous compounds where single-crystal analysis resolves R/S configurations . Rotameric mixtures (e.g., observed in phosphonates) may require variable-temperature NMR or 2D techniques (COSY, NOESY) to distinguish conformational isomers .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis typically involves multi-step sequences with Boc (tert-butoxycarbonyl) protection. A representative approach includes:

Ring formation : Cyclization of precursors to establish the pyrrolidine scaffold.

Functionalization : Introduction of amino and hydroxyl groups via selective oxidation/reduction or nucleophilic substitution.

Protection/deprotection : Use of Boc groups to stabilize reactive sites, as demonstrated in tert-butyl ester syntheses .
Key reagents include DMAP and triethylamine in dichloromethane at 0–20°C for acylations .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Answer : Follow GHS hazard guidelines :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
  • Storage : Keep in a cool, dry place away from ignition sources (P210) .
  • Spill management : Neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by rotameric forms of derivatives?

  • Answer : Rotamers (e.g., in phosphonate analogs) create split signals in ¹H/¹³C NMR. Strategies include:

  • Variable-temperature NMR : Elevating temperature to coalesce rotameric peaks .
  • Dynamic NMR (DNMR) : Quantify energy barriers between conformers.
  • Computational modeling : Predict dominant conformers using DFT calculations .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

  • Answer :

  • Chiral catalysts : Use of enantioselective catalysts (e.g., Rh or Ru complexes) in hydrogenation steps .
  • Chiral chromatography : Purify intermediates via chiral HPLC or SFC.
  • Crystallization-induced asymmetric transformation (CIAT) : Promote racemization of undesired enantiomers during crystallization .

Q. How do electron-withdrawing substituents affect the pyrrolidine ring's reactivity?

  • Answer : Substituents like fluorine (e.g., in 4-fluoropyrrolidine analogs) reduce nucleophilicity at the nitrogen, altering reaction kinetics in alkylation or acylation steps. This is critical when designing derivatives for medicinal chemistry, as electronic effects influence binding affinity .

Q. What advanced techniques validate the compound's stability under varying pH and temperature conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • Kinetic solubility assays : Measure solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting crystallographic data in structural reports?

  • Answer :

  • Cross-validate with multiple techniques : Compare X-ray data with NMR-derived NOE correlations to confirm stereochemistry .
  • Check for polymorphism : Different crystal packing (e.g., solvate vs. anhydrous forms) can alter unit cell parameters.
  • Leverage computational tools : Use Mercury CSD or Olex2 to refine structural models .

Q. What methodologies reconcile yield variations in multi-step syntheses?

  • Answer :

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) .
  • In-line analytics : Monitor reactions via FTIR or Raman spectroscopy to identify bottlenecks.
  • Scalability studies : Evaluate reproducibility across batch sizes (mg to kg) .

Tables for Key Data

Property Method Typical Results Reference
Molecular WeightHRMS244.3 g/mol (C₁₁H₂₂N₂O₃)
Melting PointDifferential Scanning Calorimetry85–90°C (varies with purity)
Enantiomeric Excess (ee)Chiral HPLC>99% (post-chromatography)
Thermal StabilityTGADecomposition onset at 150°C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。